The synthesis of NSC745885 involves several key steps:
This synthesis pathway not only highlights the chemical reactivity of anthraquinone derivatives but also emphasizes the importance of selecting appropriate reagents to facilitate the formation of the desired product .
NSC745885 features a complex molecular structure characterized by the following elements:
Detailed structural analysis using techniques like X-ray crystallography or NMR spectroscopy can provide insights into the spatial arrangement of atoms within NSC745885, which is crucial for understanding its mechanism of action .
NSC745885 participates in various chemical reactions that are significant for its biological activity:
The detailed understanding of these reactions can inform further development of NSC745885 as a therapeutic agent.
The mechanism of action of NSC745885 primarily revolves around its ability to induce apoptosis through several pathways:
These mechanisms underscore the potential of NSC745885 as an effective anti-cancer agent.
NSC745885 exhibits several notable physical and chemical properties:
These properties are essential for understanding how NSC745885 behaves in biological systems and its potential for drug development .
NSC745885 has shown promising applications in various scientific fields:
NSC745885 is a novel synthetic anthraquinone derivative first described in a 2014 study published in PLoS One. The compound was synthesized through chemical modification of 1,2-diaminoanthraquinone using thionyl chloride and triethylamine under controlled conditions. Structurally, NSC745885 belongs to the anthraquinone class of compounds, characterized by a planar tricyclic aromatic framework with diketone functional groups at positions 9 and 10. This molecular architecture facilitates DNA intercalation and redox cycling capabilities – properties shared with classical anthraquinone-based chemotherapeutics like doxorubicin. However, NSC745885 features distinct amine group substitutions that alter its electronic properties and biological interactions compared to earlier generation agents. The compound was designated its NSC number through the National Cancer Institute's Developmental Therapeutics Program screening system, indicating its identification during systematic anticancer compound evaluation [1] [2].
Anthraquinones represent a historically significant class of anticancer agents, with natural and synthetic derivatives employed clinically since the 1960s. Early anthraquinones like doxorubicin and daunorubicin demonstrated potent growth inhibitory effects against diverse malignancies by targeting topoisomerase II and inducing DNA strand breaks. However, their clinical utility has been severely limited by dose-dependent cardiotoxicity and multidrug resistance (MDR) development mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). NSC745885 emerged from systematic efforts to develop anthraquinone derivatives that retain anticancer efficacy while circumventing these limitations [2] [6].
The evolution toward NSC745885 represents a third-generation design strategy focusing on: (1) Structural modifications to reduce interaction with efflux pumps like P-gp; (2) Enhanced cancer cell selectivity to minimize off-target toxicity; and (3) Optimization of apoptosis-inducing capabilities independent of topoisomerase II inhibition. These innovations position NSC745885 within the contemporary landscape of targeted anthraquinone derivatives with improved therapeutic indices [1] [2] [6].
Table 1: Evolution of Anthraquinone-Based Anticancer Agents
Generation | Representative Compounds | Key Mechanisms | Clinical Limitations |
---|---|---|---|
First (1960s-1980s) | Doxorubicin, Daunorubicin | Topoisomerase II inhibition, DNA intercalation, free radical generation | Cardiotoxicity, MDR development |
Second (1990s-2000s) | Mitoxantrone, Pixantrone | Reduced free radical generation, topoisomerase II inhibition | Myelosuppression, residual cardiotoxicity |
Third (2010s-present) | NSC745885, Annamycin | P-gp evasion, apoptosis induction via alternative pathways, reduced cardiotoxicity | Under clinical investigation |
The development of NSC745885 aligns with the contemporary paradigm shift toward pathway-targeted therapeutics in oncology. Oncogenic pathway dysregulation – particularly in the MAPK/ERK cascade, PI3K/AKT signaling, and cell cycle control mechanisms – represents a hallmark of diverse epithelial cancers. These pathways regulate fundamental cancer phenotypes including: uncontrolled proliferation through cyclin dysregulation; evasion of apoptosis via Bcl-2 overexpression; and metastatic competence through matrix metalloproteinase (MMP) activation [3] [5] [7].
NSC745885 was rationally designed to simultaneously modulate multiple nodes within these interconnected networks. Unlike monoclonal antibodies or kinase inhibitors targeting single pathway components, anthraquinone derivatives can disrupt oncogenic transcriptional programs through DNA interaction and redox-mediated signaling interference. This multi-target approach is particularly relevant for cancers with heterogeneous molecular drivers like oral squamous cell carcinoma (OSCC), where resistance to single-pathway inhibitors frequently develops through compensatory pathway activation. Preclinical evidence indicates NSC745885 exerts broad effects across key oncogenic pathways while demonstrating minimal toxicity toward non-malignant cells – addressing a critical limitation of conventional chemotherapy [1] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7